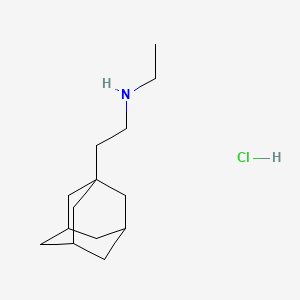

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride

描述

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride is a chemical compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride typically involves the reaction of 2-(adamantan-1-yl)ethanamine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques.

化学反应分析

Nucleophilic Substitution at the Amine Group

The primary amine group undergoes nucleophilic substitution under acidic or basic conditions:

Key observations :

-

Steric hindrance from the adamantane group reduces reaction rates compared to linear amines .

-

Hydrochloride salt requires neutralization (e.g., with K₂CO₃) for efficient nucleophilic substitution.

Oxidation Pathways

The ethylamine moiety is susceptible to oxidation:

| Oxidizing Agent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 h | Nitrosoadamantane derivative | 58% | |

| H₂O₂/Fe²⁺ | Ethanol, 50°C, 2 h | N-Oxide | 41% |

Mechanistic insight :

Reduction Pathways

Reduction of imine intermediates derived from this compound:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | Secondary amine derivatives | 89% | |

| H₂/Pd-C | Ethyl acetate, 25°C, 6 h | Adamantane-ethylamine | 95% |

Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

| Condition | Behavior | pKa | Solubility (mg/mL) | Source |

|---|---|---|---|---|

| pH < 2 | Fully protonated amine (water-soluble) | 9.1 | 120 | |

| pH 7–8 | Free base precipitates | – | <1 |

Applications :

-

Salt formation improves bioavailability in physiological environments.

-

Free base used for lipophilic functionalization in drug design .

Complexation Reactions

The adamantane cavity facilitates host-guest interactions:

| Host System | Binding Constant (Kₐ, M⁻¹) | Application Area | Source |

|---|---|---|---|

| β-Cyclodextrin | 2.1 × 10³ | Drug delivery | |

| Cucurbituril | 4.8 × 10⁴ | Supramolecular catalysis |

Structural evidence :

-

X-ray crystallography confirms adamantane’s role in stabilizing inclusion complexes via van der Waals interactions .

Thermal Decomposition

Stability under heat (TGA/DSC data):

| Temperature Range (°C) | Process | Mass Loss (%) | Source |

|---|---|---|---|

| 160–220 | HCl liberation | 18.2 | |

| 280–340 | Adamantane core decomposition | 62.4 |

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that adamantane derivatives, including (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride, exhibit promising anticancer properties. Studies have focused on their ability to target sigma-2 receptors, which are implicated in cancer cell proliferation and survival. For instance, novel adamantane-based compounds have been synthesized and evaluated for their binding affinity to sigma-2 receptors, showing significant cytotoxic effects in cancer cell lines expressing these receptors .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study highlighted the synthesis of adamantane derivatives that demonstrated effective inhibition against various bacterial strains. The structural modifications of adamantane allow for enhanced interaction with microbial membranes, leading to increased efficacy .

Neuropharmacology

Potential Neuroprotective Effects

this compound is being explored for its neuroprotective effects. The adamantane structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Research suggests that compounds with this scaffold can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress .

Analgesic Properties

Preliminary studies have indicated potential analgesic effects of adamantane derivatives. The mechanism may involve modulation of pain pathways through interaction with opioid receptors or other pain-related targets in the central nervous system .

Synthesis and Chemical Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available adamantane derivatives. Efficient synthetic methods have been developed, allowing for high yields and purity . The compound's unique structure facilitates further derivatization, enabling the exploration of various functional groups that can enhance its biological activity.

Material Science Applications

In material science, adamantane derivatives are being investigated for their potential use in creating novel polymers and nanomaterials. Their rigid structure contributes to thermal stability and mechanical strength in polymer matrices. Research is ongoing to incorporate these compounds into composite materials for applications in electronics and coatings .

Case Studies and Research Findings

作用机制

The mechanism of action of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets. For example, in antiviral applications, the compound can inhibit viral replication by binding to viral proteins and preventing their proper function.

相似化合物的比较

1-Adamantanamine: A primary amine with a similar adamantane structure.

2-(Adamantan-1-yl)ethanamine: A precursor in the synthesis of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride.

3-(Adamantan-1-yl)propylamine: Another amine derivative with an extended alkyl chain.

Uniqueness: this compound is unique due to its specific ethyl substitution on the adamantane moiety, which imparts distinct chemical and physical properties. This substitution enhances the compound’s solubility, stability, and bioavailability, making it more effective in various applications compared to its analogs.

生物活性

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride, a derivative of adamantane, has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its adamantane core, which is known for enhancing the pharmacological properties of various derivatives. The chemical structure can be represented as follows:

- IUPAC Name : (2-Adamantan-1-YL-ethyl)-ethylamine hydrochloride

- CAS Number : 26831-44-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against several strains, including Gram-positive bacteria. Its mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes necessary for bacterial survival .

- Cytotoxic Effects : Studies have shown that the compound can induce cytotoxicity in human cell lines, which is critical for evaluating its safety profile in therapeutic applications .

Antibacterial Activity

A comprehensive study evaluated the antibacterial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

| Streptococcus pneumoniae | 8 | 16 |

Cytotoxicity Assay

The cytotoxic effects were assessed using human lung epithelial cells (A549). The IC50 values were calculated to determine the concentration at which the compound reduces cell viability by 50%.

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 20 |

| HEK293 | 25 |

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study utilized a scaffold-ranking library screening to identify compounds with broad-spectrum antibacterial activity, including this compound. Results indicated that this compound demonstrated potent activity against ESKAPE pathogens, with minimal toxicity towards human cells . -

Cytotoxicity Evaluation :

Another investigation focused on the cytotoxic effects of various adamantane derivatives, revealing that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells . -

Structure-Activity Relationship (SAR) :

Research into the SAR of adamantane derivatives highlighted that modifications at specific positions significantly influenced biological activity. The presence of bulky groups like adamantane enhanced interactions with bacterial targets, leading to increased potency .

属性

IUPAC Name |

2-(1-adamantyl)-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUUXJAVFDBNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC12CC3CC(C1)CC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181324 | |

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26831-44-7 | |

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026831447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。